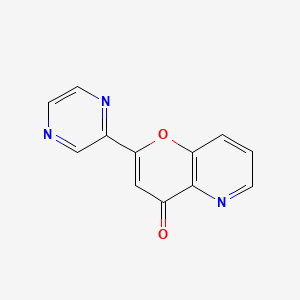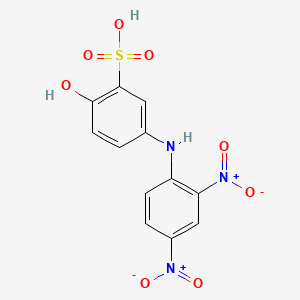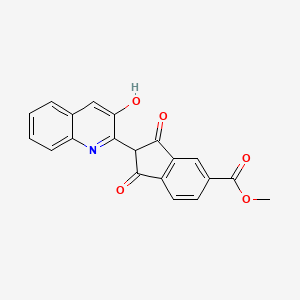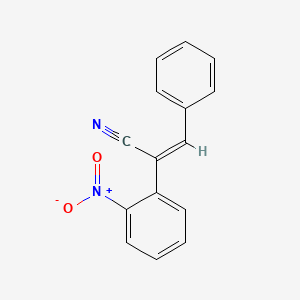
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile is a complex organic compound known for its unique structural properties. It features a triazinan ring, a phenyl group, and an acrylonitrile moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile typically involves multi-step organic reactions. The process begins with the formation of the triazinan ring, followed by the introduction of the phenyl and acrylonitrile groups. Common reagents used include dimethylamine, phenylacetonitrile, and various catalysts to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions but generally include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds.
Aplicaciones Científicas De Investigación
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- **3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)-N-[3-(fluorosulfonyl)phenyl]benzene-1-carboximidic acid .
- **Ethanesulfonic acid–N’-{[3-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl]methyl}-N-[3-(dimethylcarbamoyl)phenyl]carbamimidic acid .
Uniqueness
Compared to similar compounds, 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
19160-02-2 |
|---|---|
Fórmula molecular |
C20H20N6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(Z)-3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C20H20N6/c1-20(2)25-18(22)24-19(23)26(20)17-10-6-7-14(12-17)11-16(13-21)15-8-4-3-5-9-15/h3-12H,1-2H3,(H4,22,23,24,25)/b16-11+ |
Clave InChI |
BSKYDTKKRYMJJY-LFIBNONCSA-N |
SMILES isomérico |
CC1(N=C(N=C(N1C2=CC=CC(=C2)/C=C(\C#N)/C3=CC=CC=C3)N)N)C |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C=C(C#N)C3=CC=CC=C3)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)









